Encenicline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Encenicline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encenicline (B607309) hydrochloride (formerly known as EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was investigated for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] Developed originally by Bayer Healthcare and later by FORUM Pharmaceuticals, encenicline showed initial promise in Phase 2 clinical trials by demonstrating pro-cognitive effects.[1][3][4] However, its development was ultimately halted during Phase 3 trials due to the emergence of serious gastrointestinal adverse events in the Alzheimer's disease study and failure to meet primary endpoints in the schizophrenia trials.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Encenicline Hydrochloride.
Discovery and Rationale
The cholinergic system is a critical component of cognitive function, and its decline is a well-established hallmark of Alzheimer's disease.[1] Existing treatments, such as acetylcholinesterase inhibitors, aim to increase the levels of acetylcholine in the brain.[1] Encenicline was developed based on the rationale that selectively targeting the α7 nicotinic acetylcholine receptor could enhance cognitive function with fewer side effects compared to broader-acting cholinergic agents.[1] The α7-nAChR is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[5] Encenicline was designed as a partial agonist to potentiate the receptor's response to the endogenous ligand, acetylcholine, thereby amplifying cholinergic signaling and improving cognitive processes.[1][5]
Synthesis of Encenicline Hydrochloride
The chemical name for Encenicline is (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide.[1] The synthesis of Encenicline Hydrochloride has been described in various patents and publications.[6][7][8] A novel, scalable, one-pot procedure has been developed for its preparation, yielding the monohydrate crystalline Form I directly from the reaction mixture.[8]
Experimental Protocol: Imidazole-Mediated One-Pot Synthesis
This protocol is a representative procedure based on published literature.[8]
Materials:
-
7-chloro-benzo[b]thiophene-2-carboxylic acid
-
(R)-3-aminoquinuclidine dihydrochloride (B599025)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Water
Procedure:
-
Activation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 7-chloro-benzo[b]thiophene-2-carboxylic acid in anhydrous acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) portion-wise to the suspension at room temperature. Stir the mixture until the formation of the acylimidazolide is complete, which can be monitored by techniques such as HPLC.
-
Amidation: In a separate vessel, dissolve (R)-3-aminoquinuclidine dihydrochloride and imidazole in a minimal amount of water and add it to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature until the amidation is complete. Monitor the reaction progress by HPLC.
-
Crystallization: Upon completion of the reaction, add a solution of hydrochloric acid to the reaction mixture to precipitate Encenicline Hydrochloride monohydrate (Form I).
-
The crystalline product can be collected by filtration, washed with a suitable solvent (e.g., cold acetonitrile), and dried under vacuum.
Logical Relationship for Synthesis
Mechanism of Action and Signaling Pathway
Encenicline acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron.[9][10] The resulting increase in intracellular calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of Encenicline.
Activation of the α7-nAChR has been shown to modulate several key signaling pathways:
-
cAMP-PKA Pathway: Activation of α7-nAChRs can lead to an increase in intracellular cAMP levels through the activation of adenylyl cyclase 1 (AC1). This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including synapsin, to enhance neurotransmitter release.[11]
-
JAK2/STAT3 Pathway: The α7-nAChR can also activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is implicated in anti-inflammatory and anti-apoptotic effects.[9][10]
-
PI3K/Akt Pathway: Neuroprotective effects of α7-nAChR activation have been linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another downstream target that can be modulated by α7-nAChR activation.[10]
Signaling Pathway of Encenicline via α7-nAChR Activation
Preclinical and Clinical Data
Encenicline demonstrated promising results in preclinical and early-phase clinical trials.
Table 1: Summary of Preclinical Data
| Parameter | Result | Reference |
| Receptor Binding | ||
| α7-nAChR Ki | 4.33 - 9.98 nM | [12] |
| In Vivo Efficacy | ||
| Object Recognition Task (Rats) | Improved memory performance | [1] |
| Scopolamine-induced memory impairment (Rats) | Restored memory function | [12] |
| Pharmacokinetics (Rats) | ||
| Brain Penetration | Good brain penetration observed | [13] |
Table 2: Summary of Phase 2 Clinical Trial Data in Schizophrenia
| Endpoint | Dose | Result vs. Placebo | p-value | Reference |
| Primary Endpoint | ||||
| CogState Overall Cognition Index (OCI) | 0.27 mg/day | Statistically significant improvement | 0.034 | [12][14] |
| Secondary Endpoints | ||||
| Schizophrenia Cognition Rating Scale (SCoRS) Total Score | 0.9 mg/day | Statistically significant improvement | 0.011 | [12][14] |
| PANSS Negative Subscale | 0.9 mg/day | Statistically significant decrease | 0.028 | [3][12][14] |
| PANSS Cognition Impairment Domain | 0.9 mg/day | Statistically significant improvement | 0.0098 | [12][14] |
Table 3: Summary of Phase 2 Clinical Trial Data in Alzheimer's Disease
| Endpoint | Dose | Result vs. Placebo | p-value | Reference |
| Primary Endpoint | ||||
| ADAS-Cog-13 | 1.8 mg/day | Statistically significant improvement | <0.05 | [5] |
| Safety and Tolerability | ||||
| Treatment-Emergent Adverse Events (TEAEs) | 0.27 mg/day | 42.3% | N/A | [5] |
| 0.9 mg/day | 48.5% | N/A | [5] | |
| 1.8 mg/day | 53.0% | N/A | [5] | |
| Placebo | 40.4% | N/A | [5] |
Key Experimental Protocols
Experimental Protocol: α7 Nicotinic Acetylcholine Receptor Binding Assay
This protocol is a representative competitive binding assay.
Materials:
-
Membrane homogenates from cells expressing human α7-nAChR
-
Radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin)
-
Encenicline Hydrochloride (as competitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid and counter (for radioligand detection)
Procedure:
-
Assay Setup: In a microtiter plate, add a fixed amount of membrane homogenate to each well.
-
Add increasing concentrations of unlabeled Encenicline Hydrochloride to the wells.
-
Add a fixed concentration of the radioligand to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow for binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Encenicline concentration. Fit the data to a one-site competition model to determine the Ki value.
Experimental Workflow: Receptor Binding Assay
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a representative method to measure the effect of Encenicline on α7-nAChR currents.
Materials:
-
Cells expressing human α7-nAChR (e.g., Xenopus oocytes or mammalian cell lines)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal pipette solution (e.g., containing KCl, MgCl₂, HEPES, EGTA)
-
External bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose)
-
Encenicline Hydrochloride solution
-
Acetylcholine solution
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Drug Application: Apply acetylcholine to the cell to elicit an inward current mediated by α7-nAChR.
-
Co-apply Encenicline with acetylcholine to determine its effect on the acetylcholine-evoked current. Test various concentrations of Encenicline to generate a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the inward currents. Plot the normalized current response against the Encenicline concentration to determine the EC₅₀ and the degree of partial agonism.
Conclusion
Encenicline Hydrochloride was a promising therapeutic candidate for cognitive impairment in schizophrenia and Alzheimer's disease, with a well-defined mechanism of action as a selective partial agonist of the α7-nAChR. While it showed significant pro-cognitive effects in Phase 2 clinical trials, its development was ultimately unsuccessful due to safety concerns and lack of efficacy in Phase 3. The story of Encenicline highlights the challenges in translating promising early-phase results into late-stage clinical success, particularly in the complex field of central nervous system disorders. Nevertheless, the research and development of Encenicline have contributed valuable insights into the role of the α7-nAChR in cognition and the therapeutic potential of targeting this receptor.
References
- 1. alzforum.org [alzforum.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 4. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. WO2018011611A1 - Salts for the production of pharmaceutical preparations - Google Patents [patents.google.com]
- 7. EP3153513A1 - Crystalline encenicline hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
